molecular formula C18H14F3N3O2 B3562851 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B3562851
M. Wt: 361.3 g/mol
InChI Key: PMOMIDFTDVLQAY-UHFFFAOYSA-N
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Description

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a phthalazinone core and a trifluoromethyl phenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylphthalazinone with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phthalazinone oxides, while reduction reactions can produce reduced phthalazinone derivatives .

Scientific Research Applications

2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate receptor activity, leading to various biological effects. For example, it may inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, thereby enhancing the efficacy of certain anti-cancer therapies .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
  • Methyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Uniqueness

Compared to similar compounds, 2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its trifluoromethyl phenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-methyl-1-oxophthalazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O2/c1-11-14-7-2-3-8-15(14)17(26)24(23-11)10-16(25)22-13-6-4-5-12(9-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOMIDFTDVLQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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2-(4-METHYL-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

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